![molecular formula C18H14Cl2N2O3 B15077873 (2Z)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-(4-morpholinylcarbonyl)-2-propenenitrile](/img/structure/B15077873.png)
(2Z)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-(4-morpholinylcarbonyl)-2-propenenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2Z)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-(4-morpholinylcarbonyl)-2-propenenitrile is a synthetic organic molecule characterized by its complex structure, which includes a dichlorophenyl group, a furan ring, a morpholinylcarbonyl group, and a propenenitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-(4-morpholinylcarbonyl)-2-propenenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 2,4-dichlorophenyl-substituted acetylenic compound.
Introduction of the morpholinylcarbonyl group: This step involves the reaction of the furan derivative with morpholine and a suitable carbonylating agent, such as phosgene or triphosgene, under controlled conditions.
Formation of the propenenitrile moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or amide under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine or amide derivatives.
Substitution: Various substituted dichlorophenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, (2Z)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-(4-morpholinylcarbonyl)-2-propenenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (2Z)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-(4-morpholinylcarbonyl)-2-propenenitrile involves its interaction with specific molecular targets. The dichlorophenyl and furan moieties allow for binding to hydrophobic pockets in proteins, while the morpholinylcarbonyl group can form hydrogen bonds with amino acid residues. This binding can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.
Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible plastics.
Uniqueness
(2Z)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-(4-morpholinylcarbonyl)-2-propenenitrile is unique due to its combination of a dichlorophenyl group, a furan ring, and a morpholinylcarbonyl group
特性
分子式 |
C18H14Cl2N2O3 |
|---|---|
分子量 |
377.2 g/mol |
IUPAC名 |
(Z)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C18H14Cl2N2O3/c19-13-1-3-15(16(20)10-13)17-4-2-14(25-17)9-12(11-21)18(23)22-5-7-24-8-6-22/h1-4,9-10H,5-8H2/b12-9- |
InChIキー |
LZCXOSGWRVHJPG-XFXZXTDPSA-N |
異性体SMILES |
C1COCCN1C(=O)/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)/C#N |
正規SMILES |
C1COCCN1C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(4-Propionylbenzyl)phenyl]-1-propanone](/img/structure/B15077807.png)
![N-(2,2,2-trichloro-1-{[(4-iodophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B15077808.png)
![(5Z)-2-(1-azepanyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B15077815.png)

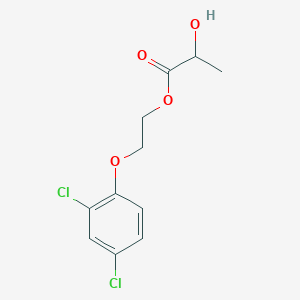
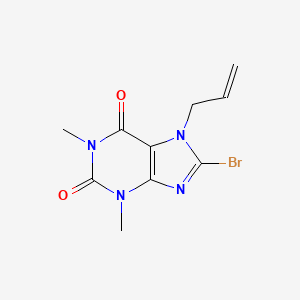
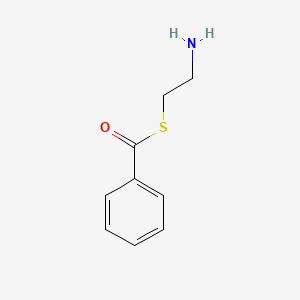

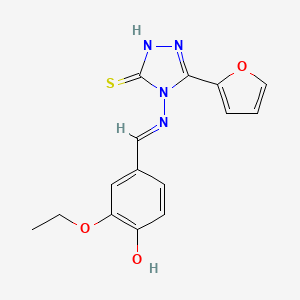
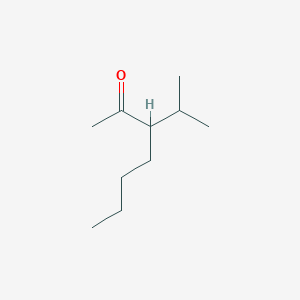
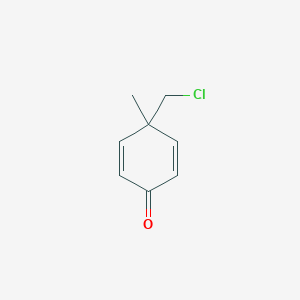
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B15077867.png)
